

Application Notes and Protocols for Assessing the Antinociceptive Effects of [Dmt1]DALDA

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Compound of Interest		
Compound Name:	[Dmt1]DALDA	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

[Dmt1]DALDA (H-Dmt-d-Arg-Phe-Lys-NH2) is a highly potent and selective synthetic tetrapeptide analog of the endogenous opioid peptide dermorphin.[1][2] It functions primarily as a mu-opioid receptor (MOR) agonist and exhibits significantly greater antinociceptive potency than morphine, particularly following intrathecal administration.[2][3] Beyond its MOR agonism, [Dmt1]DALDA possesses a unique multifunctional profile, including the ability to inhibit norepinephrine reuptake and act as a mitochondria-targeted antioxidant due to its 2',6'-dimethyltyrosine (Dmt) residue.[3][4][5][6] These characteristics suggest its potential as a powerful analgesic, especially for neuropathic pain states.[4][5][6] This document provides detailed protocols for assessing the antinociceptive effects of [Dmt1]DALDA using standard preclinical models.

Pharmacological Profile of [Dmt1]DALDA

The antinociceptive action of **[Dmt1]DALDA** is complex, involving direct opioid receptor activation and modulation of other signaling pathways.

Receptor Binding and Functional Activity

[Dmt1]DALDA binds with very high affinity and selectivity to the mu-opioid receptor.[7] Its affinity for the MOR is in the picomolar range, which is substantially higher than its affinity for



delta (DOR) and kappa (KOR) opioid receptors.[1] Functional assays confirm that it is a full agonist at the MOR.[7]

Table 1: Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of [Dmt1]DALDA

Receptor	Binding Affinity (Ki)	Functional Potency (EC50) [35S]GTPyS
Mu (MOR)	156 ± 26 pM	17 nM
Delta (DOR)	1.67 ± 0.04 μM	2 μΜ
Kappa (KOR)	4.4 ± 1.7 nM	124 nM

Data sourced from competitive displacement binding assays using cloned human opioid receptors.[1]

In Vivo Antinociceptive Potency

In animal models, **[Dmt1]DALDA** demonstrates exceptional analgesic potency. Its efficacy varies with the route of administration and the pain model used. Notably, its potency is profoundly enhanced when administered directly into the spinal cord (intrathecally), suggesting a primary mechanism of action at the spinal level.[1][3][6]

Table 2: In Vivo Antinociceptive Potency (ED50) of [Dmt1]DALDA Compared to Morphine



Pain Model / Route	Species	[Dmt1]DAL DA ED50	Morphine ED50	Potency Ratio ([Dmt1]DAL DA vs. Morphine)	Reference
Tail-Flick (Intrathecal)	Mouse	1.22 pmol	~30 nmol	~3000x	[1][3]
Acute Pain (Subcutaneo us)	Mouse	-	-	~40x	[2]
Mechanical Allodynia (CPIP Model)	Rat	-	-	~15x	[4]
Heat Algesia (CPIP Model)	Rat	-	-	~4.5x	[4]

CPIP: Chronic Postischemia Pain, a model of neuropathic pain.

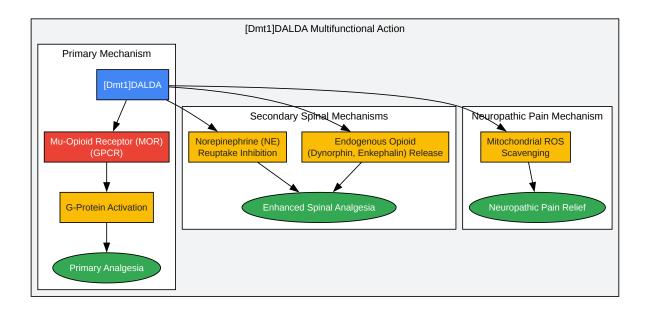
Signaling Pathways and Mechanism of Action

The primary mechanism for **[Dmt1]DALDA**'s antinociceptive effect is the activation of MORs, which are G-protein coupled receptors (GPCRs).[8] However, its unique potency, especially in the spinal cord, is enhanced by at least two additional mechanisms.

- Endogenous Opioid Release: Intrathecal [Dmt1]DALDA stimulates the release of
 endogenous opioids, such as dynorphin and [Met]enkephalin, which subsequently act on
 kappa and delta receptors, amplifying the analgesic effect.[1]
- Norepinephrine Reuptake Inhibition: [Dmt1]DALDA inhibits the reuptake of norepinephrine
 in the spinal cord.[3][6] The increased synaptic norepinephrine can produce analgesia
 through α2-adrenergic receptors, acting synergistically with MOR activation.[3][6]
- Antioxidant Activity: The Dmt residue allows [Dmt1]DALDA to scavenge reactive oxygen species (ROS), particularly within mitochondria.[4] This action is thought to contribute to its



enhanced efficacy in neuropathic pain models, where mitochondrial ROS are implicated in the maintenance of pain states.[4]



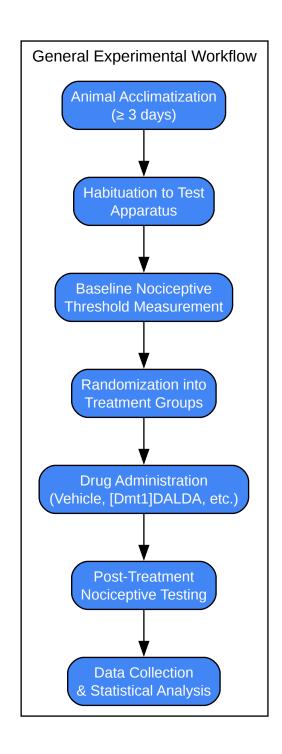
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Caption: Signaling pathways of [Dmt1]DALDA antinociception.

Experimental Workflow

The assessment of antinociceptive effects follows a standardized workflow, from animal acclimatization to data analysis, to ensure reliable and reproducible results.





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Caption: Standard workflow for in vivo antinociceptive testing.

Experimental Protocols



The following are detailed protocols for three standard behavioral assays to evaluate the antinociceptive properties of **[Dmt1]DALDA**.

Hot Plate Test (Thermal Nociception - Supraspinal)

This test measures the response to a thermal pain stimulus, reflecting a complex response integrated at the supraspinal level.[9]

Materials:

- Hot plate apparatus with adjustable temperature control (e.g., set to $55 \pm 0.5^{\circ}$ C).[10][11]
- Transparent cylinder to confine the animal on the plate surface.[10]
- Timer/stopwatch.
- Test animals (mice or rats).
- [Dmt1]DALDA solution, vehicle control, and positive control (e.g., morphine).

Procedure:

- Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 3 days before testing.
- Habituation: On the day of the experiment, bring animals to the testing room at least 30 minutes before starting.
- Baseline Measurement:
 - Gently place the animal onto the hot plate surface within the cylinder and immediately start the timer.
 - Observe the animal for nociceptive responses, typically paw licking or jumping.[10][12]
 - Stop the timer at the first sign of a defined response (latency).
 - To prevent tissue damage, implement a cut-off time (e.g., 30-45 seconds). If the animal does not respond by this time, remove it and assign the cut-off time as its latency.



- Remove the animal from the plate immediately after the response.
- Drug Administration: Administer [Dmt1]DALDA, vehicle, or positive control via the desired route (e.g., subcutaneous, intraperitoneal, intrathecal).
- Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the hot plate test (Step 3). The timing should be based on the peak effect of the compound.[6]
- Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible
 Effect (%MPE), calculated as: %MPE = [(Post-drug latency Baseline latency) / (Cut-off time
 Baseline latency)] x 100

Tail-Flick Test (Thermal Nociception - Spinal)

This test assesses a spinal reflex to a thermal stimulus and is highly sensitive to centrally acting analgesics.[10][13]

Materials:

- Tail-flick analgesia meter (radiant heat source or hot water bath).[14]
- Animal restrainer.
- Timer integrated with the apparatus.
- Test animals (rats or mice).
- Drug solutions as described above.

Procedure:

- Acclimatization and Habituation: As described for the Hot Plate Test.
- Baseline Measurement:
 - Gently place the animal in the restrainer.



- Position the animal's tail over the radiant heat source or immerse the distal portion (3-5 cm) in a constant temperature water bath (e.g., 52-55°C).[15][16]
- The apparatus will automatically measure the latency for the animal to flick its tail away from the stimulus.[14]
- A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue injury.[16][17]
- Drug Administration: Administer compounds as required.
- Post-Treatment Testing: Repeat the tail-flick measurement at specified intervals postadministration.
- Data Analysis: Calculate %MPE as described for the hot plate test. Compare the doseresponse curves for [Dmt1]DALDA and controls.

Formalin Test (Tonic Chemical Nociception)

The formalin test is a model of continuous pain that is useful for distinguishing between neurogenic and inflammatory pain mechanisms.[18][19]

Materials:

- Observation chamber with a mirror to allow an unobstructed view of the animal's paws.
- Video recording equipment (optional, but recommended for unbiased scoring).[20]
- Timer/stopwatch.
- Dilute formalin solution (e.g., 1-5% in saline).
- Microsyringe for injection.
- Test animals (mice or rats).
- Drug solutions as described above.

Procedure:



- Drug Pre-treatment: Administer [Dmt1]DALDA or control compounds at a set time before the formalin injection (e.g., 30 minutes).
- Habituation: Place the animal in the observation chamber for at least 20-30 minutes to allow exploration and for activity to settle.
- Formalin Injection:
 - Briefly remove the animal from the chamber.
 - Inject a small volume (e.g., 20 μL) of formalin solution subcutaneously into the dorsal or plantar surface of one hind paw.
 - Immediately return the animal to the chamber and start the timer/recording.
- Behavioral Observation:
 - Record the cumulative time the animal spends licking, biting, or flinching the injected paw over a set period (e.g., 45-60 minutes).
 - The response is biphasic:
 - Phase 1 (Early Phase): 0-5 minutes post-injection, representing direct nociceptor activation.[19][21]
 - Phase 2 (Late Phase): ~15-45 minutes post-injection, reflecting inflammatory processes and central sensitization.[19][21][22]
- Data Analysis: The total time spent exhibiting pain behaviors is calculated for both Phase 1
 and Phase 2. The antinociceptive effect is determined by the reduction in this time compared
 to the vehicle-treated group. This allows for differentiation of effects on neurogenic versus
 inflammatory pain.[21]

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